molecular formula C56H35N5O3 B14136083 10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine

10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine

Cat. No.: B14136083
M. Wt: 825.9 g/mol
InChI Key: CYEADAYKSCHDKL-UHFFFAOYSA-N
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Description

10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its role in the development of thermally activated delayed fluorescence (TADF) materials, which are used in organic light-emitting diodes (OLEDs) for their high efficiency and reduced efficiency roll-off .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine involves the fusion of benzoyl and quinoxaline units with phenoxazine moieties. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications in OLED manufacturing .

Chemical Reactions Analysis

Types of Reactions

10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phenoxazine and quinoxaline derivatives, which can be further utilized in material science and pharmaceutical applications .

Scientific Research Applications

10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine involves its ability to undergo thermally activated delayed fluorescence. This process allows the compound to emit light efficiently by harvesting triplet excitons and converting them into singlet excitons, which then release energy as light. The molecular targets and pathways involved include the interaction with electron-donating and electron-withdrawing groups within the compound, facilitating efficient energy transfer .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Phenoxazin-10-yl)phenyl)quinoxalin-6-yl)phenylmethanone (PXZ-PQM)
  • 2,3-Bis(4-(phenoxazin-10-yl)phenyl)quinoxalin-6-yl)phenylmethanone (DPXZ-PQM)
  • 3,6-Di(phenoxazin-10-yl)dibenzophenazin-11-yl)phenylmethanone (DPXZ-DPPM)

Uniqueness

10-[2,3-Bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine stands out due to its highly twisted molecular structure and rigid planar constituent moieties, which contribute to its high photoluminescence quantum yields and small singlet–triplet energy splitting. These properties make it particularly effective in TADF applications, offering high external quantum efficiency and low efficiency roll-off .

Properties

Molecular Formula

C56H35N5O3

Molecular Weight

825.9 g/mol

IUPAC Name

10-[2,3-bis(4-phenoxazin-10-ylphenyl)quinoxalin-6-yl]phenoxazine

InChI

InChI=1S/C56H35N5O3/c1-7-19-49-43(13-1)59(44-14-2-8-20-50(44)62-49)38-29-25-36(26-30-38)55-56(37-27-31-39(32-28-37)60-45-15-3-9-21-51(45)63-52-22-10-4-16-46(52)60)58-42-35-40(33-34-41(42)57-55)61-47-17-5-11-23-53(47)64-54-24-12-6-18-48(54)61/h1-35H

InChI Key

CYEADAYKSCHDKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C5=NC6=C(C=C(C=C6)N7C8=CC=CC=C8OC9=CC=CC=C97)N=C5C1=CC=C(C=C1)N1C2=CC=CC=C2OC2=CC=CC=C21

Origin of Product

United States

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